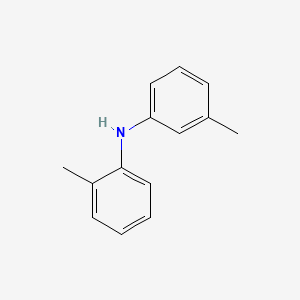

2-Methyl-N-(m-tolyl)aniline

描述

属性

IUPAC Name |

2-methyl-N-(3-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11-6-5-8-13(10-11)15-14-9-4-3-7-12(14)2/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWMCGDLFJGWSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495590 | |

| Record name | 2-Methyl-N-(3-methylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34801-11-1 | |

| Record name | 2-Methyl-N-(3-methylphenyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34801-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-N-(3-methylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-N-(m-tolyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl N M Tolyl Aniline and Its Analogues

Traditional Approaches to C-N Bond Formation

Cross-coupling reactions represent the most powerful and widely utilized tools for the synthesis of diarylamines. These methods, predominantly catalyzed by transition metals like palladium and copper, have undergone significant evolution to improve efficiency, substrate scope, and reaction conditions.

The Ullmann condensation, first reported in 1901, is the classical method for forming aryl C-N bonds. nih.gov It traditionally involves the coupling of an aryl halide with an amine in the presence of stoichiometric amounts of copper at high temperatures. nih.gov The synthesis of an unsymmetrical diarylamine like 2-Methyl-N-(m-tolyl)aniline via this route would involve the reaction of either 2-chloro-, 2-bromo-, or 2-iodotoluene (B57078) with m-toluidine (B57737), or alternatively, 3-chloro-, 3-bromo-, or 3-iodotoluene (B1205562) with o-toluidine, using a copper catalyst.

While historically significant, the classical Ullmann reaction often suffers from harsh reaction conditions, the need for activated aryl halides, and modest yields. Modern advancements have led to ligand-accelerated Ullmann-type reactions that proceed under significantly milder conditions. google.com The use of ligands, such as diamines or phenols, can enhance the solubility and reactivity of the copper catalyst, making the reaction more versatile. rsc.orgnih.gov Recent protocols have demonstrated C-N coupling in unconventional media like deep eutectic solvents or even under ligand-free and solvent-free conditions, broadening the applicability of this century-old reaction. rsc.orgnih.gov

Table 1: Representative Conditions for Ullmann-Type C-N Coupling

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Aryl Iodide | N-Heterocycle | CuI / Acylhydrazine | Cs2CO3 | Dioxane | 110 | Moderate to High |

| Aryl Bromide | Alkylamine | CuCl / Ligand L30 | K3PO4 | Toluene | 110 | Good |

This table presents generalized data from studies on Ullmann reactions to illustrate typical conditions. nih.govrsc.org

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of arylamines over the past few decades. organic-chemistry.org This methodology offers a highly general and efficient route to C-N bond formation between aryl halides or triflates and a vast array of amines, including primary and secondary anilines. organic-chemistry.orgthieme-connect.com For the synthesis of this compound, this reaction provides two convergent pathways: coupling 2-halotoluene with m-toluidine or coupling 3-halotoluene with o-toluidine.

The success of the Buchwald-Hartwig amination is heavily reliant on the choice of phosphine (B1218219) ligand coordinated to the palladium center. The development of sterically hindered and electron-rich biaryl phosphine ligands has been crucial for achieving high catalytic activity, allowing for the coupling of even unreactive aryl chlorides. researchgate.netsynthesisspotlight.com The reaction typically employs a palladium precursor, a phosphine ligand, and a base, such as sodium tert-butoxide or potassium phosphate. researchgate.netresearchhub.com

Table 2: Key Components in Buchwald-Hartwig Amination

| Component | Examples | Purpose |

|---|---|---|

| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 | Source of catalytically active Pd(0) |

| Ligand | P(t-Bu)3, XPhos, SPhos, KPhos | Stabilizes Pd center, facilitates oxidative addition and reductive elimination |

| Base | NaOt-Bu, K3PO4, Cs2CO3 | Amine deprotonation and halide abstraction |

This table summarizes common components used in the Buchwald-Hartwig amination. thieme-connect.comsynthesisspotlight.com

Beyond the specific framework of the Buchwald-Hartwig reaction, the field of palladium-catalyzed C-N cross-coupling is extensive and encompasses a wide range of applications. nih.govrsc.org These methods are central to modern synthetic chemistry due to their reliability, functional group tolerance, and operationally simple conditions. nih.gov The development of well-defined, air-stable palladium(II) precatalysts bearing N-heterocyclic carbene (NHC) or phosphine ligands has further simplified their application in both academic and industrial settings. nih.gov

These reactions are not limited to simple anilines but have been extended to a broad spectrum of nitrogen-containing nucleophiles. nih.gov The versatility of these methods makes them suitable for constructing complex molecules containing the diarylamine motif, including pharmaceuticals, organic materials, and natural products. rsc.orgmit.edumit.edu The synthesis of this compound and its analogues is a direct application of this powerful catalytic technology.

Copper-Catalyzed Amination Protocols

As a more economical and earth-abundant alternative to palladium, copper continues to be a focus of intense research for C-N cross-coupling reactions. chemistryviews.org Modern copper-catalyzed amination protocols often operate under milder conditions than the traditional Ullmann reaction and exhibit a broad substrate scope. researchgate.netsemanticscholar.org These systems may involve coupling aryl halides or aryl boronic acids with amines. chemistryviews.orgresearchgate.net

For instance, a recently developed method allows for the copper-catalyzed cross-coupling of nitroarenes with aryl boronic acids to construct diarylamines, using a silane (B1218182) as a reductant. chemistryviews.org Another approach involves the directed ortho C-H diarylamination of anilines, where a copper catalyst mediates the formation of a C-N bond at a position adjacent to the existing amino group. researchgate.net These evolving strategies provide complementary routes to diarylamines that avoid the use of precious metals.

Reductive Amination Routes to Secondary Amines

Reductive amination offers a fundamentally different strategy for synthesizing secondary amines. wikipedia.org This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary amine to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. youtube.comlibretexts.org

To synthesize a diarylamine structure, this method is less direct and may require multi-step sequences involving, for example, the reaction of a cyclohexanone (B45756) derivative with an aniline (B41778), followed by reduction and subsequent aromatization. beilstein-journals.org However, one-pot reductive aminations using nitro compounds as precursors to the amine component have been developed. For instance, a carbonyl compound can react with a nitroarene in the presence of a hydrogen donor (like formic acid) and a heterogeneous catalyst, leading to the formation of a secondary amine in a single operation. acs.org This integrates three steps—nitro reduction, imine formation, and imine reduction—into one efficient process. acs.org A variety of reducing agents can be employed, from common hydride sources like sodium borohydride (B1222165) to catalytic hydrogenation. wikipedia.orgorganic-chemistry.org

Alkylation Reactions Utilizing Aromatic Amines as Precursors

The synthesis of this compound can also be envisioned as the direct alkylation (or more accurately, arylation) of an aromatic amine precursor. This approach involves forming the C-N bond by reacting an amine with an alkylating or arylating agent. The cross-coupling reactions discussed previously (e.g., Buchwald-Hartwig, Ullmann) are prime examples of N-arylation.

Beyond transition-metal catalysis, other methods exist. For example, primary aromatic amines can be mono-N-alkylated with dialkyl carbonates in the presence of a solid catalyst like NaY faujasite. organic-chemistry.org While more commonly applied for introducing alkyl groups, related strategies for arylation continue to be developed. A transition-metal-free approach involves the Smiles rearrangement of sulfinamides, which can provide access to sterically hindered diarylamines under mild, base-mediated conditions. nih.gov Additionally, methods for the N-alkylation of aromatic amines with alcohols via a "hydrogen-borrowing" mechanism, often catalyzed by cobalt or ruthenium complexes, have been established, providing environmentally benign routes to N-substituted anilines. organic-chemistry.org

Rearrangement Reactions in the Formation of Arylanilines

Rearrangement reactions represent a class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. mvpsvktcollege.ac.in In the context of arylaniline synthesis, several classical rearrangement reactions are instrumental, often involving the migration of a group to an electron-deficient nitrogen or carbon atom. mvpsvktcollege.ac.in While not always the most direct route to a specific compound like this compound, these reactions are fundamental in synthetic chemistry for creating the core aniline or substituted aryl structures.

Key rearrangement reactions relevant to the formation of arylaniline precursors or analogues include:

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. For arylaniline synthesis, an appropriately substituted benzamide (B126) could be used to generate a substituted aniline.

Curtius Rearrangement: Similar to the Hofmann rearrangement, the Curtius rearrangement involves an acyl azide (B81097) which thermally or photochemically decomposes to an isocyanate, which is then hydrolyzed to the amine. bdu.ac.in This method is valued for its tolerance of a wide range of functional groups.

Beckmann Rearrangement: This reaction transforms an oxime into an amide under acidic conditions. wiley-vch.de The Beckmann rearrangement is famously used in the industrial synthesis of caprolactam, a precursor to Nylon 6, and can be applied to produce N-substituted amides, which are structurally related to arylanilines. mvpsvktcollege.ac.inwiley-vch.de The reaction proceeds via the migration of the group anti-periplanar to the hydroxyl group on the oxime. wiley-vch.de

Bamberger Rearrangement: This reaction specifically converts N-phenylhydroxylamines into 4-aminophenols using strong aqueous acid. wiley-vch.de The mechanism involves the formation of a nitrenium ion intermediate, which is then attacked by water at the para position. wiley-vch.de This is a direct method for introducing a hydroxyl group onto an N-aryl ring.

These reactions, particularly those that produce substituted anilines, provide essential building blocks which can then undergo N-arylation or N-alkylation to form more complex structures like this compound. The choice of rearrangement often depends on the availability of starting materials and the desired substitution pattern on the aromatic rings.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and often improved product purity. In the synthesis of arylanilines and their analogues, microwave irradiation facilitates the nucleophilic substitution reactions required for their formation.

The synthesis of N-aryl pyrimidines, for example, has been efficiently achieved by reacting 2-chloropyrimidines with various aniline derivatives under microwave irradiation. nih.gov This approach demonstrates the broad applicability of microwave heating for C-N bond formation. Research has shown that a wide array of substituted anilines can be successfully coupled, with yields often exceeding 90% in reaction times of just a few minutes. nih.gov

A study on the synthesis of 2-anilinopyrimidine derivatives from 2-chloro-4,6-dimethylpyrimidine (B132427) and substituted anilines highlights the efficiency of this method. nih.gov The reactions, performed under microwave irradiation, were rapid and high-yielding.

| Aniline Derivative | Product | Yield (%) |

|---|---|---|

| Aniline | 4,6-Dimethyl-N-phenyl-2-pyrimidinamine | 91 |

| 4-Toluidine | 4,6-Dimethyl-N-(4-methylphenyl)-2-pyrimidinamine | 99 |

| 4-Trifluoromethylaniline | 4,6-Dimethyl-N-[4-(trifluoromethyl)phenyl]-2-pyrimidinamine | 87 |

| 4-Aminobiphenyl | N-(Biphenyl-4-yl)-4,6-dimethyl-2-pyrimidinamine | 91 |

Similarly, microwave-assisted Combes synthesis has been used for the efficient, solvent-free preparation of 2-methyl-4-quinolinones from anilines and ethyl acetoacetate, catalyzed by an acidic resin. asianpubs.org This demonstrates the versatility of microwave technology in promoting cyclization reactions involving anilines. asianpubs.org The direct amidation of carboxylic acids or esters with anilines under microwave irradiation is another efficient route for forming amide bonds, which are structurally related to the target compound. nih.gov These examples underscore the potential of microwave-assisted techniques for the rapid and efficient synthesis of this compound and its derivatives.

Chemoenzymatic and Biocatalytic Approaches to N-Arylation

The integration of biocatalysis with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for producing complex molecules like chiral N-arylamines with high selectivity and efficiency. nih.govnih.gov These methods leverage the high enantioselectivity of enzymes for creating chiral centers, which are then combined with robust chemical reactions like the Buchwald-Hartwig N-arylation to form the final product. nih.govresearchgate.net

A prominent approach involves a one-pot, two-step process where a prochiral ketone is first converted into a chiral amine using an amine dehydrogenase (AmDH) or an imine reductase (IRED). researchgate.netmanchester.ac.uk Following the biocatalytic step, a palladium catalyst is introduced to perform a Buchwald-Hartwig cross-coupling reaction between the newly formed chiral amine and an aryl halide. nih.gov A key innovation in this area is the use of surfactants, which encapsulate and protect the palladium catalyst from inhibition by components of the biocatalytic reaction medium, such as high salt concentrations or residual proteins. nih.govresearchgate.net

This methodology has been successfully applied to synthesize a variety of chiral N-arylamines with good to excellent conversions (up to 90%) and high enantiomeric excess. nih.govmanchester.ac.uk Importantly, the asymmetric center established by the enzyme remains unaffected during the subsequent chemical cross-coupling step. manchester.ac.uk

| Biocatalyst Type | Substrate | Aryl Halide | Product | Conversion (%) |

|---|---|---|---|---|

| Amine Dehydrogenase (AmDH) | Prochiral Ketone | Aryl Bromide | α-Chiral N-Arylamine | Good to Excellent (up to 90%) |

| Imine Reductase (IRED) | Cyclic Imine | Aryl Bromide | Tertiary N-Arylamine | Good |

| Dual-Enzyme Cascade | Racemic Alcohol | Aryl Bromide | Chiral N-Arylamine | Good |

Furthermore, biocatalytic methods have been developed for the N-arylation of amino acids. For instance, the enzymatic reaction of anilines with fumarate (B1241708) can produce N-arylated aspartic acids in moderate to good yields with excellent enantioselectivity. nih.gov These chemoenzymatic and biocatalytic strategies represent a significant advancement towards more sustainable and selective synthetic routes for valuable N-arylated compounds.

Metal-Free and Environmentally Conscious Synthetic Innovations

In recent years, there has been a significant push towards developing synthetic methodologies that avoid the use of transition metals, which are often expensive, toxic, and can leave trace impurities in the final products. These metal-free approaches are central to the principles of green chemistry.

One notable metal-free strategy for N-arylation involves the use of hypervalent iodine reagents, such as diaryliodonium salts. nih.gov These reagents act as efficient electrophilic arylating agents. A transition-metal-free N-arylation of amino esters has been developed using unsymmetric aryl(anisyl)iodonium salts, which provide high chemoselectivity and yields. nih.gov This method tolerates a wide range of functional groups on both the aryl group and the amino ester, and crucially, proceeds without racemization of the chiral centers. nih.gov

Another innovative metal-free approach involves the reaction of arenediazonium salts with anilines in the presence of nitriles. acs.org This one-pot domino reaction proceeds through the in-situ generation of an N,N'-diarylamidine, which then undergoes an oxidative C-H amination and cyclization to form N-arylbenzimidazoles under mild, metal-free conditions. acs.org This process is advantageous as it uses inexpensive and readily available starting materials.

Further developments in environmentally conscious synthesis include:

A metal-free conversion of anilines to aryl halides via a Sandmeyer-type reaction that avoids the use of copper catalysts. This method uses halogen abstraction from sources like bromotrichloromethane (B165885) under mild acidic conditions. nih.gov

The direct amination of phenols using aminating reagents provides a versatile, metal-free route to a broad range of arylamines. organic-chemistry.org

The synthesis of primary arylamines from arylboronic acids using hydroxylamine-O-sulfonic acid as a nitrogen source, which can be facilitated by sonication or microwave assistance. organic-chemistry.org

These metal-free innovations offer greener, more cost-effective, and operationally simpler alternatives to traditional metal-catalyzed cross-coupling reactions for the synthesis of arylanilines and related N-aryl compounds.

Selectivity Control in Synthetic Pathways (e.g., Mono- versus Dialkylation)

Controlling selectivity is a critical aspect of synthesizing N-substituted anilines to prevent the formation of undesired byproducts, such as over-alkylated or C-alkylated compounds. The N-alkylation of anilines with alcohols or alkyl halides can lead to a mixture of mono- and di-alkylated products. Achieving high selectivity for the desired mono-alkylated product, such as an analogue of this compound, requires careful control of reaction conditions and catalyst selection.

Zeolite catalysts have proven effective in controlling the selectivity of aniline alkylation. The shape and size of the zeolite pores can direct the reaction towards N-alkylation over C-alkylation. google.com For instance, acidic zeolites with a pore size of 6 to 8 angstroms have been shown to be highly selective for the formation of N-alkylanilines when reacting aniline with lower alkanols at temperatures between 250°C and 350°C. google.com The selectivity is influenced by factors such as reaction temperature, the ratio of aniline to alcohol, and the residence time of the reactants over the catalyst. google.com

| Aniline/Methanol (B129727) Ratio | Aniline Conversion (%) | N-Methylaniline Selectivity (%) | N,N-Dimethylaniline Selectivity (%) |

|---|---|---|---|

| 1:1 | 47.5 | 78.8 | 21.2 |

| 2:1 | 31.1 | 91.8 | 8.2 |

| 3:1 | 24.3 | 94.1 | 5.9 |

| 4:1 | 20.1 | 95.1 | 4.9 |

Data is illustrative of the trend described in the source.

As shown in the table, increasing the ratio of aniline to methanol leads to higher selectivity for the mono-alkylated product, N-methylaniline. google.com

Micellar catalysis offers another approach to control selectivity. Performing the N-alkylation of aniline with 1-bromobutane (B133212) in aqueous surfactant systems can enhance the reaction rate and yield while controlling the selectivity for the mono-alkylated product, N-butylaniline, over the di-alkylated N,N-dibutylaniline. nih.gov

Furthermore, various homogeneous catalysts based on iridium and ruthenium N-heterocyclic carbene (NHC) complexes have been developed for the N-alkylation of anilines with alcohols. nih.gov These catalytic systems often provide high yields and selectivity for the mono-N-alkylated product under specific conditions. nih.govresearchgate.net The choice of catalyst, base, and solvent system is crucial for achieving the desired selectivity in these transformations.

Reactivity Profiles and Mechanistic Investigations of 2 Methyl N M Tolyl Aniline

Electrophilic Aromatic Substitution (EAS) Reactivity and Regioselectivity

The secondary amine group (-NH-) is a potent activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the π-system of the aromatic rings. ucalgary.calibretexts.org This delocalization increases the electron density of the rings, making them more nucleophilic and thus more susceptible to attack by electrophiles. wikipedia.orgbyjus.com This activation is significantly stronger than that of the methyl groups. The amine is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. libretexts.orglibretexts.org

The methyl groups (-CH₃) are also activating groups and ortho, para-directors, albeit weaker than the amine group. They exert their influence through a combination of inductive effects and hyperconjugation.

Given these factors, the predicted regioselectivity for EAS on 2-Methyl-N-(m-tolyl)aniline is as follows:

On the 2-methylphenyl ring: The amine directs ortho and para. The position para to the amine (position 4) is highly activated. The ortho position (position 6) is also activated, but may experience some steric hindrance from the adjacent amine bridge. The methyl group at position 2 further activates its ortho (position 3, which is meta to the amine) and para (position 5, which is meta to the amine) positions. The dominant activating group is the amine, making positions 4 and 6 the most likely sites of substitution. Between these, the para position (4) is generally favored to minimize steric clash.

On the m-tolyl (3-methylphenyl) ring: The amine directs to its ortho positions (2' and 6') and its para position (4'). The methyl group at 3' directs to its ortho positions (2' and 4') and its para position (6'). Therefore, positions 2', 4', and 6' are all activated by both groups, making them the most probable sites for electrophilic attack. Steric hindrance from the bulky diarylamine structure may influence the relative yields at these positions.

Due to the high reactivity conferred by the amine group, reactions like bromination can proceed rapidly even without a catalyst, potentially leading to polysubstitution. ucalgary.ca To achieve monosubstitution and control the reaction, the amine's activating influence can be attenuated by converting it into an amide (e.g., an acetanilide (B955) derivative). This protecting group reduces the nitrogen lone pair's delocalization into the ring and can be removed via hydrolysis after the substitution step. libretexts.org

| Ring | Position | Activating/Deactivating Groups | Predicted Reactivity | Notes |

|---|---|---|---|---|

| 2-Methylphenyl | 3 | Amine (meta), Methyl (ortho) | Moderately Activated | Activation from methyl group. |

| 4 | Amine (para), Methyl (meta) | Strongly Activated | Most likely site of substitution due to strong para-directing amine. | |

| 5 | Amine (meta), Methyl (para) | Moderately Activated | Activation from methyl group. | |

| 6 | Amine (ortho) | Strongly Activated | Steric hindrance from the amine bridge may reduce reactivity compared to position 4. | |

| m-Tolyl | 2' | Amine (ortho), Methyl (ortho) | Very Strongly Activated | Activated by both groups. |

| 4' | Amine (para), Methyl (ortho) | Very Strongly Activated | Activated by both groups. | |

| 6' | Amine (ortho), Methyl (para) | Very Strongly Activated | Activated by both groups. |

Nucleophilic Reactivity of the Amine Nitrogen and Aromatic Rings

The chemical character of this compound allows it to exhibit nucleophilic properties at both the amine nitrogen and the aromatic rings.

The lone pair of electrons on the secondary amine nitrogen makes it a nucleophilic center. It can react with various electrophiles, such as alkyl halides or acyl chlorides, in N-alkylation or N-acylation reactions, respectively. However, the nucleophilicity of the nitrogen is somewhat diminished compared to a typical dialkylamine. This is because the lone pair is delocalized into the two attached aromatic rings, reducing its availability. Furthermore, the steric bulk of the two tolyl groups, particularly the ortho-methyl group, can hinder the approach of electrophiles to the nitrogen atom.

The aromatic rings themselves are electron-rich due to the strong electron-donating nature of the amine substituent and the weaker activation by the methyl groups. This makes the rings nucleophilic, which is the basis for their reactivity in electrophilic aromatic substitution as discussed previously. libretexts.org While less common for such electron-rich systems, under specific conditions, they could potentially participate in reactions where the arene itself acts as a nucleophile. For the compound to undergo nucleophilic aromatic substitution (SNAr), one of the rings would typically require a strong electron-withdrawing group and a suitable leaving group, which are not present in the parent molecule. acs.org

Oxidative Transformations and Coupling Reactions

Aromatic amines are susceptible to oxidation, and this compound is no exception. Oxidative reactions can lead to a variety of complex products through the formation of radical intermediates. The oxidation typically involves the removal of an electron from the nitrogen or the electron-rich aromatic system to form a radical cation. This intermediate can then undergo coupling reactions.

Possible oxidative coupling pathways include:

N-N Coupling: Two molecules can couple at the nitrogen atoms to form a hydrazine-type derivative.

C-N Coupling: The radical cation of one molecule can be attacked by the nitrogen atom of a second molecule, leading to the formation of polymers or complex oligomeric structures.

C-C Coupling: Coupling can occur between the aromatic rings, typically at the activated ortho and para positions, leading to the formation of biphenyl-type linkages and extended conjugated systems. researchgate.net

Common oxidizing agents used for such transformations include potassium dichromate (K₂Cr₂O₇), sodium periodate (B1199274) (NaIO₄), and tert-butyl hydroperoxide in the presence of metal catalysts. nih.gov These reactions often yield intensely colored products, a property exploited in the synthesis of dyes. The specific products formed depend heavily on the oxidant used, the reaction conditions (pH, solvent), and the substitution pattern of the aniline (B41778). A new bioconjugation strategy has been developed based on the chemoselective modification of anilines through an oxidative coupling pathway. nih.gov

Reductive Transformations of Nitrogen-Containing Derivatives

The diarylamine functional group in this compound is generally stable under common reducing conditions. The C-N bonds are robust, and the aromatic rings are not easily reduced by typical reagents like sodium borohydride (B1222165) or lithium aluminum hydride.

However, reductive transformations become relevant when considering derivatives of the parent compound. For instance, if an electrophilic nitration reaction were performed on this compound, a nitro group (-NO₂) could be introduced onto one of the aromatic rings. This nitro-substituted derivative could then be readily reduced. libretexts.orglibretexts.org

The reduction of an aromatic nitro group to a primary amine (-NH₂) is a fundamental transformation in organic synthesis. nih.gov This can be achieved using various methods:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Metal-Acid Systems: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

This sequence of nitration followed by reduction provides a synthetic route to introducing an additional amino group onto the molecular scaffold, creating diamine derivatives that can serve as building blocks for more complex molecules. Another related reaction is the reductive deamination of arylamines, which allows for the direct conversion of an amino group to a hydrogen atom using alkyl nitrites. acs.org

Rearrangement Pathways, Including Smiles Rearrangement and its Variants

While this compound itself is not primed for rearrangement, its derivatives can be designed to undergo such transformations. One of the most significant rearrangement reactions for the synthesis and potential transformation of diarylamines is the Smiles rearrangement. acs.orgnih.gov

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. acs.orgmanchester.ac.uknih.gov In the context of diarylamines, a typical precursor would feature two aryl groups linked by a heteroatom bridge (e.g., -O-, -S-, -SO₂-), with one aryl group being electron-deficient (activated towards nucleophilic attack) and the other bearing a nucleophilic group (like -NH₂ or -OH).

A hypothetical derivative of this compound could undergo this rearrangement. For example, if the amine nitrogen were part of a sulfinamide bridge connecting the two tolyl rings, and one of the rings were further substituted with a strong electron-withdrawing group (like -NO₂), a base could deprotonate the nitrogen, initiating an intramolecular attack on the electron-deficient ring. This would lead to the formation of a new C-N bond and cleavage of the C-S bond, ultimately forming a diarylamine. Recent studies have highlighted a desulfinylative Smiles rearrangement of sulfinamides as a transition-metal-free method to access sterically hindered diarylamines. nih.govacs.org

Metal-Mediated and Catalytic Transformations of this compound

The reactivity of this compound can be significantly expanded through the use of transition metal catalysis. The N-H bond and the C-H bonds of the aromatic rings are potential sites for catalytic functionalization.

N-H Functionalization: The secondary amine can act as a nucleophile in metal-catalyzed cross-coupling reactions. For example, in a Buchwald-Hartwig amination, this compound could be coupled with an aryl halide in the presence of a palladium catalyst to form a triarylamine. nih.gov This reaction is a powerful method for constructing complex C-N bonds.

C-H Functionalization/Activation: Directing group-assisted C-H activation is a modern strategy for functionalizing aromatic rings. While the amine itself is not a strong directing group for C-H activation, it is conceivable that derivatives could be made to undergo such reactions. More broadly, metal-catalyzed cross-coupling reactions are fundamental to aniline synthesis, often involving the coupling of an aryl halide or boronic acid with an amine source. researchgate.net Iron-catalyzed three-component reactions of anilines, aldehydes, and alkynes are also used to synthesize complex nitrogen-containing heterocycles like quinolines. chemrevlett.com

| Reaction Type | Reactant(s) with this compound | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halide (e.g., Bromobenzene) | Pd(OAc)₂, Phosphine (B1218219) Ligand, Base | Triarylamine |

| Ullmann Condensation | Aryl Halide | Copper (Cu) Catalyst, Base | Triarylamine |

| Aniline-Aldehyde-Alkyne (A3) Coupling | Aldehyde, Terminal Alkyne | Iron (Fe) or Zinc (Zn) Catalyst | Substituted Quinolines |

| C-H Arylation (Hypothetical) | Aryl Halide | Pd, Rh, or Ru Catalyst | C-arylated Diarylamine |

Intermolecular versus Intramolecular Reaction Dynamics

The competition between intermolecular (between two separate molecules) and intramolecular (within the same molecule) reactions is a key factor in determining product outcomes. academyart.edu Intramolecular reactions are often favored kinetically due to the proximity of the reacting groups, a concept known as the "effective molarity." This generally leads to faster reaction rates compared to the corresponding intermolecular version, which relies on random collisions between molecules in solution. academyart.edumdpi.com

For a molecule like this compound, this dynamic can be illustrated by designing a derivative capable of undergoing either type of reaction. For instance, consider a derivative where a bromoethyl group (-CH₂CH₂Br) is attached to the nitrogen atom, and a hydroxyl group (-OH) is introduced at the 6-position of the 2-methylphenyl ring.

Intramolecular Pathway: In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This nucleophilic alkoxide can then attack the electrophilic carbon of the bromoethyl chain attached to the same molecule's nitrogen, leading to an intramolecular cyclization to form a six-membered heterocyclic ring. This process would be largely independent of the substrate concentration.

Intermolecular Pathway: At high concentrations, the alkoxide of one molecule could potentially react with the bromoethyl group of a different molecule. However, the intramolecular pathway is generally much faster and would be the dominant route unless sterically prohibited. mdpi.com

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Methyl N M Tolyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Methyl-N-(m-tolyl)aniline is expected to exhibit distinct signals corresponding to the aromatic protons, the amine (N-H) proton, and the two methyl (CH₃) groups. The aromatic region (typically δ 6.5-7.5 ppm) would show a complex pattern of overlapping multiplets due to the coupling of protons on the two different phenyl rings. The N-H proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The two methyl groups, being in different chemical environments (one on the aniline (B41778) ring, one on the tolyl ring), are expected to resonate as two distinct singlets, likely in the δ 2.0-2.5 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the aromatic carbons and the two methyl carbons. The spectrum would display multiple signals in the aromatic region (δ 110-150 ppm). The chemical shifts of the methyl carbons would appear in the upfield region (δ 17-22 ppm). Analysis of a derivative, 2,4,6-Trinitro-N-(m-tolyl)aniline, shows a methyl carbon signal at δ 21.4 ppm and aromatic carbons in the range of δ 118.0 to 140.3 ppm, providing a reference for the expected shifts in the parent compound. uc.pt

| Compound | Methyl Carbons (CH₃) | Aromatic Carbons (Ar-C) | Reference |

|---|---|---|---|

| 2,4,6-Trinitro-N-(m-tolyl)aniline | 21.4 | 118.0, 121.5, 127.2, 128.6, 129.8, 137.2, 137.9, 139.0, 140.3 | uc.pt |

| N,3-Dimethylaniline | 21.56, 30.69 | 109.56, 113.10, 118.12, 129.00, 138.88, 149.34 | rsc.org |

| N-Methylaniline | 30.76 | 112.50, 117.28, 129.28, 149.45 | rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and bonding arrangements within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A sharp band in the region of 3350-3450 cm⁻¹ is expected for the N-H stretching vibration of the secondary amine. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings would produce a series of sharp peaks between 1450 and 1600 cm⁻¹. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region. Finally, C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ range would give information about the substitution pattern of the aromatic rings. For comparison, N-methylaniline exhibits its N-H stretch at 3417 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The spectrum of this compound would prominently feature the symmetric aromatic ring breathing modes. Studies on derivatives like 2,4,6-Trinitro-N-(m-tolyl)aniline have utilized Raman spectroscopy to characterize the crystalline phases, demonstrating its utility in analyzing the solid-state structure of related compounds. uc.pt

| Vibrational Mode | N-Methylaniline | o-Toluidine | p-Toluidine (B81030) | Expected Range for this compound |

|---|---|---|---|---|

| N-H Stretch | 3417 | ~3370, 3450 (asymmetric/symmetric) | ~3360, 3440 (asymmetric/symmetric) | ~3400 |

| Aromatic C-H Stretch | >3000 | >3000 | >3000 | >3000 |

| Aromatic C=C Stretch | ~1600, 1500 | ~1620, 1500 | ~1620, 1515 | 1450-1600 |

| C-N Stretch | ~1300 | ~1270 | ~1270 | 1250-1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dominated by π-π* transitions associated with its two aromatic rings. Similar to aniline, which shows two prominent absorption bands around 230 nm (¹B₁ᵤ transition) and 280 nm (¹B₂ᵤ transition), this compound is expected to exhibit a similar profile. researchgate.net The presence of methyl groups (auxochromes) and the secondary amine bridge may cause a slight bathochromic (red) shift in these absorption maxima compared to unsubstituted aniline. Studies on copolymers of 2-methyl aniline show absorption bands around 305 nm and 590 nm, indicating how polymerization and conjugation significantly alter the electronic structure. rroij.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₄H₁₅N), the molecular weight is 197.28 g/mol . chemicalbook.com

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z of 197. The fragmentation pattern would likely involve the loss of a methyl group (CH₃•), resulting in a significant fragment ion at m/z 182 ([M-15]⁺). Further fragmentation could occur via cleavage of the C-N bonds, leading to ions corresponding to the tolyl and methylphenyl moieties. The fragmentation of the closely related diphenylamine (B1679370) (m/z 169) shows a base peak at the molecular ion and significant fragments from the loss of hydrogen and subsequent rearrangements, providing a model for the expected behavior of its dimethyl-substituted analog. nist.govmassbank.eu

| Adduct Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 198.12773 |

| [M+Na]⁺ | 220.10967 |

| [M+K]⁺ | 236.08361 |

| [M+NH₄]⁺ | 215.15427 |

X-ray Crystallography of this compound Derivatives for Solid-State Structure

While the crystal structure of this compound itself is not described in the searched literature, X-ray crystallography studies on its derivatives provide invaluable insight into molecular conformation, bond parameters, and intermolecular interactions in the solid state.

For instance, structural analysis of 2,4,6-Trinitro-N-(m-tolyl)aniline reveals the existence of multiple polymorphs (red, orange, and yellow) that differ in their crystalline packing and molecular conformation. uc.pt These studies highlight the conformational flexibility around the C-N bonds and the role of intramolecular hydrogen bonding between the N-H group and an ortho-nitro group. uc.pt Similarly, studies on palladium(II) complexes containing p-toluidine (an isomer of one of the precursors) show how the aniline derivative coordinates to the metal center and participates in supramolecular assemblies through N-H···Cl hydrogen bonds, forming dimeric units in the crystal lattice. These findings demonstrate how the structural features of the aniline moiety dictate the solid-state architecture of its more complex derivatives.

Chromatographic Methods for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound.

Gas Chromatography (GC): GC is the most common method cited for determining the purity of this compound. Commercial suppliers typically specify a purity of greater than 98.0% as determined by GC. tcichemicals.com This technique, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is ideal for separating the compound from volatile starting materials or by-products. The separation of aromatic amine isomers, which can be challenging, often relies on capillary columns with stationary phases like DB-5MS (5% phenyl-methylpolysiloxane). mdpi.comnih.gov

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also powerful tools for the analysis of aromatic amines. LC methods are particularly useful for separating isomers that may be difficult to resolve by GC. lcms.cz For instance, a developed LC-MS method can effectively separate various dimethylaniline and chloroaniline isomers, which is crucial for avoiding false positives in analytical testing. lcms.cz For research purposes, column chromatography using silica (B1680970) gel with solvent systems like hexane/ethyl acetate (B1210297) is a standard method for the purification and isolation of substituted anilines from reaction mixtures. rsc.org

Theoretical and Computational Investigations of 2 Methyl N M Tolyl Aniline

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules. Density Functional Theory (DFT) is a particularly prominent method for these investigations. For molecules structurally similar to 2-Methyl-N-(m-tolyl)aniline, such as its trinitrated derivative TMA, theoretical studies have been successfully conducted using the DFT(B3LYP) functional combined with the 6-311++G(d,p) basis set. uc.ptfigshare.combohrium.com These calculations are instrumental in optimizing the molecular geometry and elucidating the electronic properties.

The short C—NH2 bond length observed in aniline (B41778) derivatives, for instance, is indicative of the substantial involvement of the aniline nitrogen atom in the aromatic π-bonding system of the ring. nih.gov In substituted anilines, the geometry around the nitrogen atoms is often nearly planar, suggesting sp² hybridization. nih.gov Such computational approaches can accurately model the distribution of electrons and predict key electronic parameters that govern the molecule's behavior.

Conformational Analysis and Energy Landscapes of the Molecule

The three-dimensional structure and conformational flexibility of diarylamines are critical to their function and properties. The molecule of a substituted N-(m-tolyl)aniline has several conformationally relevant coordinates, primarily associated with the internal rotations about the C(aryl)–N and N–C(tolyl) bonds, as well as the rotation of the methyl group. uc.pt

In a detailed study of 2,4,6-Trinitro-N-(m-tolyl)aniline (TMA), relaxed potential energy scan calculations were performed where the 4C–1N–7C–12C dihedral angle was systematically varied to map the energy landscape. uc.pt This analysis identified two distinct, low-energy conformers, designated A and B, which differ in the relative orientation of the molecule's ring moieties. uc.ptfigshare.combohrium.com At room temperature (298.15 K) in the gas phase, the populations of these two conformers were estimated to be 54% for conformer A and 46% for conformer B. uc.pt

While these specific findings are for a trinitrated derivative, the methodology is directly applicable to this compound. The absence of nitro groups in the parent compound would significantly alter the energy landscape, as the strong intramolecular hydrogen bonds that stabilize the TMA conformers would not be present. uc.pt

Table 1: Selected DFT-Calculated Geometric Parameters for the Two Conformers of 2,4,6-Trinitro-N-(m-tolyl)aniline

| Parameter | Conformer A | Conformer B |

|---|---|---|

| 5C–4C–1N–7C Dihedral Angle | 154.4° | 154.4° |

| 5C–4C–1N–1H Dihedral Angle | -13.4° | -13.4° |

| 4C–1N Bond Length | 1.348 Å | 1.348 Å |

| 1N–7C Bond Length | 1.425 Å | 1.425 Å |

Data sourced from a study on the trinitro-derivative, TMA. uc.pt

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides a powerful tool for predicting spectroscopic data, which can then be used to interpret and validate experimental findings. Theoretical vibrational spectra (Infrared and Raman) for TMA were calculated at the DFT(B3LYP)/6-311++G(d,p) level. uc.pt To achieve better agreement with experimental results from matrix isolation infrared spectroscopy, the predicted frequencies were uniformly scaled by an empirical factor of 0.9512. uc.pt This combined computational and experimental approach allows for a detailed and confident assignment of vibrational modes. uc.pt

While predicted spectra for this compound are not available, experimental data for the related TMA molecule provides a reference for the types of signals expected.

Table 2: Experimental Spectroscopic Data for 2,4,6-Trinitro-N-(m-tolyl)aniline (TMA)

| Spectroscopy Type | Observed Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 2.34 (s, 3H), 6.87-6.88 (m, 2H), 7.10 (d, J=7.6 Hz, 1H), 7.25-7.29 (m, 1H), 9.09 (s, 2H), 10.28 (br s, 1H) |

| ¹³C NMR (CDCl₃) | δ 21.4, 118.0, 121.5, 127.2, 128.6, 129.8, 137.2, 137.9, 139.0, 140.3 |

| IR (ATR) | ν 735, 1090, 1173, 1293, 1336, 1507, 1530, 1591, 1602, 1620, 3293 cm⁻¹ |

Data sourced from a study on the trinitro-derivative, TMA. uc.pt

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the pathways by which molecules react is a central theme in chemistry. Computational modeling allows for the detailed exploration of reaction mechanisms, including the characterization of intermediates and transition states. For example, the reaction mechanism between aniline and the methyl radical has been theoretically investigated to map out the potential energy surface. nih.gov These studies show that such reactions can proceed through both addition and abstraction channels. nih.gov

More complex, high-level methods are often employed for kinetic studies. The mechanism of the reaction between 4-methyl aniline (a structural isomer of a component of the title compound) and hydroxyl radicals was computed using the M06-2X and CCSD(T) methods with the 6-311++G(3df,2p) basis set. mdpi.comresearchgate.net The kinetics of the dominant reaction paths were then calculated using transition state theory (TST) and the microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) theory. mdpi.com Such studies provide invaluable data on reaction rates and product distributions under various conditions.

Analysis of Substituent Effects on Reactivity and Molecular Architecture

Substituents on an aromatic ring can profoundly influence a molecule's properties and behavior. Computational studies are ideal for systematically analyzing these effects.

A comparison between 2,4,6-trinitro-N-(m-tolyl)aniline and its isomer, 2,4,6-trinitro-N-(p-tolyl)aniline, revealed that the different position of the methyl group is the primary structural reason for their different polymorphic behaviors. uc.pt The meta-substituted compound favors a larger number of conformers resulting from rotation about the N–C(tolyl) bond, leading to a more complex crystalline landscape. uc.pt

Substituent effects also strongly modulate chemical reactivity. A computational study on the reaction of 4-methyl aniline with OH radicals found that the total reaction rate constant is significantly different from that of similar reactions involving toluene or aniline. mdpi.com At ambient conditions, the rate of reaction with OH radicals follows the order: toluene < 4-methyl aniline < aniline. mdpi.com This highlights the distinct electronic contributions of the methyl and amino groups to the reactivity of the aromatic ring.

Investigation of Intramolecular Interactions and Hydrogen Bonding

Intramolecular forces play a crucial role in defining a molecule's preferred conformation and structure. In the case of 2,4,6-Trinitro-N-(m-tolyl)aniline, the presence of two nitro groups ortho to the C(picryl)–N bond leads to a strong conformational preference. uc.pt This preference arises from the formation of an intramolecular N–H···O hydrogen bond, which creates a stable pseudo-6-membered ring and forces the picryl–NH fragment to be nearly planar. uc.pt

DFT calculations provide precise geometric details of such interactions. This specific hydrogen bond is a bifurcated N—H⋯(O,O) interaction, a common motif in 2-nitro anilines. uc.ptnih.gov In both conformers of TMA, the calculated N–H bond length is 1.017 Å, and the H···O distance is approximately 1.81 Å. uc.pt This strong interaction is a direct result of the nitro substituents and would be absent in this compound. In the parent compound, weaker interactions, such as C-H···π forces, would likely play a more significant role in determining conformational preferences.

Conclusion and Future Research Outlook

Summary of Current Knowledge and Advancements in 2-Methyl-N-(m-tolyl)aniline Research

Current knowledge of this compound is primarily foundational, positioning it as a chemical intermediate and a building block for more complex molecules. tcichemicals.com It belongs to the class of secondary arylamines, which are recognized for their utility in the synthesis of small molecule semiconductors. tcichemicals.com The core diarylamine structure is a well-established pharmacophore, present in numerous natural products and commercial drugs, including anticancer agents like imatinib (B729) and dasatinib. frontiersin.org

Advancements relevant to this compound are largely inferred from progress in the broader field of diarylamine synthesis. Significant strides have been made in developing novel catalytic methods for C–N bond formation, which are crucial for synthesizing such structures. acs.org Modern synthetic strategies, including Buchwald-Hartwig amination, Ullmann condensation, and other transition-metal-catalyzed cross-coupling reactions, have made the synthesis of asymmetrically substituted diarylamines more efficient and versatile. acs.org Furthermore, recent developments focus on waste-minimizing approaches, such as the use of heterogeneous catalysts and flow chemistry conditions, which enhance the sustainability of diarylamine production. rsc.org

Identification of Remaining Challenges and Knowledge Gaps

Despite the importance of its chemical class, a significant knowledge gap exists regarding the specific biological activities and material properties of this compound itself. The majority of available information is confined to chemical supplier databases, with a notable lack of dedicated academic studies on its unique characteristics.

Key challenges and knowledge gaps include:

Lack of Biological Profiling: There is a scarcity of published data on the bioactivity of this compound. Its cytotoxic, antimicrobial, or other pharmacological effects have not been systematically investigated.

Unexplored Material Properties: While categorized as a building block for small molecule semiconductors, its specific electronic and photophysical properties, such as charge mobility and absorption/emission spectra, are not well-documented. tcichemicals.com

Synthetic Optimization: While general methods for diarylamine synthesis are well-established, challenges can arise in achieving high yields and purity for sterically hindered or electronically complex analogues. nih.gov The development of highly selective and efficient synthetic routes tailored to this specific substitution pattern remains an area for improvement.

Environmental and Toxicological Data: The environmental fate, persistence, and toxicological profile of this compound are largely unknown. This contrasts with other substituted diphenylamines, which have been subject to environmental screening due to their use as antioxidants in industrial products. researchgate.netcanada.cacanada.ca

Promising Directions for Future Academic Research on this compound

Future research should aim to bridge the existing knowledge gaps and explore the untapped potential of this molecule. Promising directions include:

Medicinal Chemistry Exploration: Leveraging the diarylamine scaffold's proven success, a key research direction is the synthesis of a library of derivatives of this compound for biological screening. frontiersin.org Investigations into their potential as anticancer, anti-inflammatory, or neuroprotective agents could yield novel therapeutic leads.

Materials Science Applications: A systematic investigation into its utility in organic electronics is warranted. This includes synthesizing polymers or oligomers incorporating the this compound moiety and characterizing their performance in devices like organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells.

Catalysis and Ligand Development: The nitrogen atom and aromatic rings make it a candidate for use as a ligand in organometallic catalysis. Research into its coordination chemistry with various transition metals could lead to the development of novel catalysts for challenging chemical transformations.

Computational Modeling: Theoretical studies using density functional theory (DFT) and other computational methods can predict the structural, electronic, and spectroscopic properties of this compound and its derivatives. These predictions can guide synthetic efforts and help rationalize experimental findings in materials and medicinal applications.

Potential for Novel Methodologies and Interdisciplinary Applications

The advancement of research on this compound can be propelled by adopting novel methodologies and fostering interdisciplinary collaboration.

Advanced Synthesis and Functionalization: There is potential for applying novel synthetic methodologies to this molecule. This includes late-stage C-H functionalization to rapidly generate diverse derivatives, which is a significant challenge for complex amines. nih.gov Furthermore, exploring atroposelective synthesis could yield axially chiral versions of its derivatives, a feature of high interest in medicinal chemistry and asymmetric catalysis. researchgate.netresearchgate.net

Interdisciplinary Applications in Chemical Biology: As a core fragment of potentially bioactive molecules, it could be used to design chemical probes. By incorporating fluorescent tags or reactive handles, these probes could be used to study biological pathways and identify protein targets in a cellular context.

Agrochemical Research: Given that diphenylamine (B1679370) and its derivatives are used as fungicides and preservatives in agriculture, screening this compound and its analogues for activity against plant pathogens represents a viable interdisciplinary application. researchandmarkets.com

Photomedicine and Photoredox Catalysis: The diarylamine core is present in some photosensitizers. acs.org Future work could explore the development of novel photosensitizers based on the this compound scaffold for applications in photodynamic therapy or as catalysts in photoredox reactions.

By systematically addressing these research directions, the scientific community can move this compound from a simple chemical intermediate to a valuable compound with well-defined applications across multiple scientific disciplines.

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Methyl-N-(m-tolyl)aniline, and how do reaction conditions influence yield?

- Methodology : Buchwald-Hartwig-type coupling (e.g., using nitroarenes as arylamine surrogates) and transamidation (e.g., PIFA-promoted reactions) are common approaches. For example, a modified Buchwald-Hartwig protocol using Pd catalysts and ligands achieved 79% yield for a structurally similar compound (2-Methyl-N-(p-tolyl)aniline) . Transamidation with DMA as an acylating agent yielded N-(m-tolyl)acetamide (65%), suggesting analogous routes for this compound synthesis .

- Key Variables : Temperature (e.g., 100°C for PIFA reactions), solvent choice (DMF/DMA), and catalyst loading.

Q. How can structural characterization of this compound be optimized using NMR spectroscopy?

- Methodology : Use high-resolution and NMR (e.g., 600 MHz instruments) with deuterated solvents (CDCl). For example, NMR of 2-Methyl-N-(p-tolyl)aniline showed distinct aromatic proton splitting (δ 7.19–6.90 ppm) and methyl group signals (δ 2.33–2.27 ppm) . Assign peaks by comparing coupling constants () and integration ratios.

Q. What purification techniques are suitable for isolating this compound from reaction mixtures?

- Methodology : Flash column chromatography on silica gel with gradients like petroleum ether (PE) or PE:ethyl acetate (100:1) effectively isolates aromatic amines. For example, similar compounds (e.g., N-Methyl-2-(phenylthio)-N-(m-tolyl)aniline) were purified using this method .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., methyl, m-tolyl) influence regioselectivity in C–N bond-forming reactions?

- Analysis : The m-tolyl group introduces steric hindrance and electron-donating effects, directing coupling reactions to specific positions. Compare yields and regioselectivity between m-tolyl and p-tolyl analogues. For instance, 2-Methyl-N-(p-tolyl)aniline was synthesized in 79% yield via Buchwald-Hartwig coupling , while N-(4-methoxyphenyl)-3-methyl-N-(m-tolyl)aniline required adjusted conditions (75% yield) .

Q. What contradictions exist in reported synthetic yields for N-(m-tolyl)aniline derivatives, and how can they be resolved?

- Case Study : Transamidation with DMA gave 65% yield for N-(m-tolyl)acetamide , while Buchwald-Hartwig protocols achieved higher yields (75–79%) for structurally related compounds . Contradictions may arise from differences in substrate reactivity, catalyst efficiency, or workup procedures. Use kinetic studies or DFT calculations to identify rate-limiting steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。